molecular formula C13H15N3O5S B2371188 3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1396782-89-0

3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Cat. No. B2371188
M. Wt: 325.34
InChI Key: HTRIVGAZTODJPH-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thiophene, an azetidine, and an oxadiazole. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. Azetidine is a four-membered ring with three carbon atoms and a nitrogen atom. Oxadiazole is a five-membered ring with two carbon atoms, two nitrogen atoms, and an oxygen atom.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Without more specific information, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the various functional groups would likely result in a complex three-dimensional structure.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The thiophene could undergo electrophilic aromatic substitution, the azetidine could undergo ring-opening reactions, and the oxadiazole could participate in nucleophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals.


Scientific Research Applications

Antimicrobial and Antitubercular Properties

  • Studies have synthesized and characterized various oxadiazole derivatives, including thiophene and azetidine derivatives, which have demonstrated significant antimicrobial activity against various bacterial and fungal strains. These activities are promising for the development of new antimicrobial agents (Patel & Patel, 2017).
  • Compounds containing the 1,2,4-oxadiazole moiety have been assessed for their tuberculostatic activity, indicating potential use in tuberculosis treatment (Foks et al., 2004).

Anticancer Activities

  • Oxadiazole derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, demonstrating promising results. The studies indicate potential applications in cancer therapy, with some compounds showing good to moderate activity against breast, lung, and prostate cancer cells (Yakantham et al., 2019).

Nematocidal Properties

  • Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and evaluated for their nematocidal activities. Certain compounds have shown good activity against Bursaphelenchus xylophilus, a pathogenic nematode, suggesting potential applications in agriculture (Liu et al., 2022).

Corrosion Inhibition

  • 1,3,4-oxadiazole derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds form protective layers on metal surfaces, indicating potential applications in industries where metal preservation is crucial (Ammal et al., 2018).

Safety And Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties. Without more specific information, it’s difficult to provide a detailed safety analysis.


Future Directions

Future research could involve further study of the compound’s properties and potential applications. This could include testing its reactivity with various chemicals, studying its interactions with biological molecules, and exploring potential uses in medicine or industry.


properties

IUPAC Name

3-methyl-5-[1-(thiophen-3-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS.C2H2O4/c1-8-12-11(15-13-8)10-5-14(6-10)4-9-2-3-16-7-9;3-1(4)2(5)6/h2-3,7,10H,4-6H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRIVGAZTODJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)CC3=CSC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

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